(5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(4-METHOXYPHENETHYL)-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with significant potential in various scientific fields This compound features a thiazolone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENETHYL)-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-methoxyphenethylamine with a thiazolone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENETHYL)-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolone derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-METHOXYPHENETHYL)-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENETHYL)-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The methoxyphenyl groups play a crucial role in enhancing its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylammonium iodide
- 2-Methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, 3-(4-METHOXYPHENETHYL)-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE exhibits unique properties due to its thiazolone core and methoxyphenyl groups
Properties
Molecular Formula |
C20H19NO3S2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO3S2/c1-23-16-7-3-14(4-8-16)11-12-21-19(22)18(26-20(21)25)13-15-5-9-17(24-2)10-6-15/h3-10,13H,11-12H2,1-2H3/b18-13- |
InChI Key |
OSQHCAZVUMCCGA-AQTBWJFISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |
Origin of Product |
United States |
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